Zotarolimus

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S632978
  • CAS No.:

    221877-54-9
  • Molecular Formula:

    C52H79N5O12
  • Molecular Weight:

    966.2 g/mol
  • Availability:

    In Stock
  • Please Inquire
CAS Number 221877-54-9
Product Name Zotarolimus
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
InChI InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
InChI Key CGTADGCBEXYWNE-JUKNQOCSSA-N
SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Synonyms Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus
Canonical SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Isomeric SMILES C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Zotarolimus: A Comprehensive Review

Introduction
Zotarolimus is a synthetic bicyclic macrolide that is widely used in scientific research and has proven to be a powerful tool for the treatment of various medical conditions. This compound is composed of a 37-membered macrocycle, and its properties make it a versatile tool for use in diseases such as cancer, cardiovascular and inflammatory conditions, among others. This paper aims to provide an overview of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety of Zotarolimus in scientific experiments, and its applications. Moreover, the paper will review current research on Zotarolimus, as well as its potential implications, limitations, and future directions.

Definition and Background
Zotarolimus is a synthetic derivative of sirolimus, also known as rapamycin. Rapamycin was first isolated from the soil bacterium Streptomyces hygroscopicus found on Easter Island, and is structurally related to FK506 and cyclosporine. However, unlike FK506 and cyclosporine, rapamycin has an antiproliferative effect and has the ability to inhibit the growth of tumors. This unique property of rapamycin has made it an important and valuable drug in the treatment of various malignant tumors, autoimmune diseases, restenosis after angioplasty, and other conditions. However, the clinical efficacy of rapamycin has limitations because of its poor solubility and bioavailability. Therefore, in the early 2000s, the development of new rapamycin analogs with improved properties led to the discovery of Zotarolimus.

Physical and Chemical Properties
The physical and chemical properties of Zotarolimus are essential for its use as a research tool and in drug development. The molecular weight of Zotarolimus is 940.21 g/mol, and its molecular formula is C44H65NO12. It has a melting point of 174-178°C, and is a white to off-white crystalline powder that is insoluble in water. The compound exhibits a strong peak at a mass-to-charge ratio (m/z) of 844, indicating the presence of the macrocyclic ring.

Synthesis and Characterization
Zotarolimus is synthesized through a multi-step process. The synthesis begins with the preparation of the macrocyclic ring, followed by the coupling of the side chains. The final step involves the introduction of the tetrazole group, which is essential for its immunosuppressive activity. The synthesis of Zotarolimus is complex, and the final yield is low, making it a cost-prohibitive drug.

Analytical Methods
The analytical methods used to characterize and quantify Zotarolimus are of great importance in the field of scientific research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods used to identify and quantify Zotarolimus and its related compounds. The use of these methods enables researchers to monitor the purity of the compound and obtain accurate results in scientific experiments.

Biological Properties
Zotarolimus has several biological properties that make it an important tool in drug development and research. This compound has potent immunosuppressive and antiproliferative activities, which have been demonstrated to be beneficial in the treatment of various diseases such as restenosis, coronary artery disease, and cancer. Zotarolimus exerts its biological effects by inhibiting the activity of the mechanistic target of rapamycin (mTOR) pathway, and reducing neointimal hyperplasia, inflammation, and cell proliferation.

Toxicity and Safety in Scientific Experiments
Toxicity and safety data are important considerations in the development of drugs, and must be evaluated in preclinical and clinical studies. In vitro studies suggest that Zotarolimus has low toxicity, and is well-tolerated by cells. Moreover, in vivo studies have demonstrated that Zotarolimus does not cause genotoxicity and has low risks of carcinogenesis. However, further studies are needed to evaluate the potential side effects and toxicity of Zotarolimus in humans.

Applications in Scientific Experiments
Zotarolimus has several applications in scientific experiments, including the study of cell proliferation, apoptosis, and differentiation. It has been used in the treatment of coronary lesions, cancer, and autoimmune diseases, among others. Moreover, Zotarolimus has aided in the development of new drugs, especially in cardiovascular, oncology, and inflammatory conditions.

Current State of Research
Current research trends on Zotarolimus include the exploration of its potential for immunosuppression and its anti-inflammatory effects. Furthermore, researchers are investigating the efficacy of Zotarolimus in the treatment of neurological and psychiatric disorders. The results of these studies will provide significant insights into the therapeutic potential of Zotarolimus in various medical conditions.

Potential Implications in Various Fields of Research and Industry
Zotarolimus has several potential implications in various fields of research and industry. The compound can be used in the development of new drugs, and has promising applications in the treatment of various diseases including cancer, autoimmune diseases, cardiovascular, and inflammatory conditions, among others. Furthermore, Zotarolimus has the potential to improve drug delivery systems and increase the bioavailability of drugs.

Limitations and Future Directions
Despite the therapeutic potential of Zotarolimus, limitations exist. The low yield and high cost of synthesis limit its availability and affordability. Moreover, further studies are necessary to determine its safety in humans and to evaluate its long-term use. Future directions for research on Zotarolimus include the development of more efficient and cost-effective synthesis methods, and exploring the use of Zotarolimus in combination with other drugs to enhance its therapeutic potential. Additionally, determining the molecular mechanisms of Zotarolimus, and studying its interactions with other molecules in the cells and tissues will help to identify new targets for drug development.

Conclusion
Zotarolimus is a promising compound with several biological properties that make it an important tool for use in scientific research and drug development. Characterization and analysis of the compound, including its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, its applications, the current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. Understanding of these properties and the continued exploration of its potential as a therapeutic option will be essential in the development of new drugs with improved efficacy and fewer side effects.

Molecular Weight 966.2 g/mol
XLogP3 5.9
Appearance White solid
UNII H4GXR80IZE
Wikipedia Zotarolimus
Dates Modify: 2023-05-22

1. Circ Cardiovasc Interv. 2015 Apr;8(4). pii: e002223. doi:
10.1161/CIRCINTERVENTIONS.114.002223.

Safety and efficacy of resolute zotarolimus-eluting stents compared with
everolimus-eluting stents: a meta-analysis.

Piccolo R(1), Stefanini GG(1), Franzone A(1), Spitzer E(1), Blöchlinger S(1), Heg
D(1), Jüni P(1), Windecker S(2).

Author information:
(1)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
(2)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
stephan.windecker@insel.ch.

BACKGROUND: Although new-generation drug-eluting stents represent the standard of
care among patients undergoing percutaneous coronary intervention, there remains
debate about differences in efficacy and the risk of stent thrombosis between the
Resolute zotarolimus-eluting stent (R-ZES) and the everolimus-eluting stent
(EES). The aim of this study was to evaluate the safety and efficacy of the R-ZES
compared with EES in patients undergoing percutaneous coronary intervention.
METHODS AND RESULTS: A systematic literature search of electronic resources was
performed using specific search terms until September 2014. Random-effects
meta-analysis was performed comparing clinical outcomes between patients treated
with R-ZES and EES up to maximum available follow-up. The primary efficacy end
point was target-vessel revascularization. The primary safety end point was
definite or probable stent thrombosis. Secondary safety end points were cardiac
death and target-vessel myocardial infarction. Five trials were identified,
including a total of 9899 patients. Compared with EES, R-ZES had similar risks of
target-vessel revascularization (risk ratio [RR], 1.06; 95% confidence interval
[CI], 0.90-1.24; P=0.50), definite or probable stent thrombosis (RR, 1.26; 95%
CI, 0.86-1.85; P=0.24), cardiac death (RR, 1.01; 95% CI, 0.79-1.30; P=0.91), and
target-vessel myocardial infarction (RR, 1.10; 95% CI, 0.89-1.36; P=0.39).
Moreover, R-ZES and EES had similar risks of late definite or probable very late
stent thrombosis (RR, 1.06; 95% CI, 0.53-2.11; P=0.87). No evidence of
significant heterogeneity was observed across trials.
CONCLUSIONS: R-ZES and EES provide similar safety and efficacy among patients
undergoing percutaneous coronary intervention.



2. J Interv Cardiol. 2013 Jun;26(3):278-86. doi: 10.1111/joic.12028. Epub 2013 Apr
22.

New-generation drug-eluting stents: focus on Xience V® everolimus-eluting stent
and Resolute® zotarolimus-eluting stent.

Van Dyck CJ(1), Hoymans VY, Haine S, Vrints CJ.

Author information:
(1)Laboratory for Cellular and Molecular Cardiology, Department of Cardiology,
Antwerp University Hospital, Antwerp, Belgium.

Compared to bare metal stent angioplasty, first-generation drug-eluting stents
(DES) have markedly reduced the incidence of in-stent restenosis. However, given
the increased concerns over late and very late stent thrombosis, newer-generation
DES were developed. To date, these DES have virtually replaced the use of
first-generation DES worldwide. In this review article, we carefully consider the
pre-clinical and clinical trials that have been performed with currently
available, european conformity-marked and Food and Drug Administration-approved
new-generation Resolute(®) and Xience V(®) DES.

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